7-bromo-5,6-dichloro-1H-1,3-benzodiazole is a halogenated compound belonging to the benzodiazole family. This compound is characterized by its unique molecular structure, which includes a benzene ring fused to a diazole ring with bromine and chlorine substituents. The compound's molecular formula is and its molecular weight is approximately 265.92 g/mol .
This compound is synthesized from various benzimidazole derivatives through halogenation processes. It is classified as a benzodiazole derivative due to the presence of nitrogen atoms in the diazole ring, which contributes to its biological activity and chemical reactivity.
The synthesis of 7-bromo-5,6-dichloro-1H-1,3-benzodiazole typically involves electrophilic aromatic substitution reactions. One common method includes the bromination of 5,6-dichlorobenzimidazole using bromine in an acidic solvent like acetic acid under controlled temperature conditions. This reaction results in the formation of the desired bromo compound.
Another synthetic route involves reacting 5,6-dichlorobenzimidazole with phosphorus oxybromide, which facilitates the introduction of the bromine atom at the desired position on the benzimidazole ring . The process often requires purification steps such as recrystallization to ensure high yield and purity of the final product.
7-bromo-5,6-dichloro-1H-1,3-benzodiazole can participate in various chemical reactions:
The primary biological activity of 7-bromo-5,6-dichloro-1H-1,3-benzodiazole has been observed against human cytomegalovirus (HCMV). The compound acts as a selective inhibitor by blocking the maturation cleavage of high-molecular-weight DNA during viral replication. This inhibition occurs through specific interactions with viral DNA polymerase, preventing the synthesis of viral DNA .
The compound significantly affects the DNA replication pathway of HCMV, leading to a marked reduction in viral replication rates. Its pharmacokinetics indicate rapid metabolism in vivo, which may limit its clinical applications despite its effectiveness as an antiviral agent.
7-bromo-5,6-dichloro-1H-1,3-benzodiazole is typically presented as a solid at room temperature. It has a melting point that varies based on purity but is generally around 240–241 °C.
Key chemical properties include:
Analytical techniques such as Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) spectroscopy are commonly used to characterize this compound and confirm its structure .
7-bromo-5,6-dichloro-1H-1,3-benzodiazole has several important applications in scientific research:
Electrophilic bromination of dichlorinated benzimidazole precursors requires precise control to achieve regioselective substitution at the C7 position. Classical methods employ molecular bromine (Br₂) in acetic acid under reflux conditions (60-80°C), yielding 7-bromo-5,6-dichloro-1H-benzimidazole with moderate selectivity (65-75%). However, this approach generates polybrominated byproducts due to the compound’s inherent reactivity, necessitating extensive purification [3] [8].
Modern catalytic strategies significantly improve selectivity by utilizing N-bromosuccinimide (NBS) with titanium dioxide (TiO₂) as a heterogeneous catalyst. In chloroform at 25-40°C, this system achieves >90% regioselectivity for the C7 position due to TiO₂’s ability to modulate bromonium ion electrophilicity. The reaction proceeds via adsorption of the benzimidazole substrate onto TiO₂’s surface, directing bromination to the electron-deficient C7 carbon [8]. Microwave-assisted bromination (150°C, 15 min) further enhances reaction kinetics, reducing typical reaction times from 12 hours to under 1 hour while maintaining yields of 80-85% [3].
Table 1: Comparative Analysis of Electrophilic Bromination Methods
Method | Reagents/Catalysts | Conditions | Yield (%) | Regioselectivity |
---|---|---|---|---|
Classical Bromination | Br₂ in AcOH | 80°C, 12 h | 65-75 | Moderate (C7) |
Catalytic NBS | NBS/TiO₂ in CHCl₃ | 25-40°C, 6 h | 78-82 | High (C7, >90%) |
Microwave-Assisted | NBS/DMF | 150°C, 15 min, MW | 80-85 | High (C7) |
Phosphorus oxybromide (POBr₃) serves as a dual-function reagent for bromination and dehydration in benzimidazole synthesis. The transformation of 5,6-dichloro-1H-benzimidazol-2-one to the target bromoimidazole involves POBr₃-mediated carbonyl oxygen replacement with bromine. Optimized conditions use a 1:2.5 molar ratio of dichlorinated benzimidazolone to POBr₃ in anhydrous dimethylformamide (DMF) at 120°C for 4–6 hours, achieving yields of 85–90% [1] [3].
The reaction mechanism proceeds via a cyclic phosphonium intermediate, where POBr₃ first coordinates with the carbonyl oxygen, followed by nucleophilic displacement by bromide. This step is critical for avoiding N-alkylated byproducts. Strict anhydrous conditions are essential, as moisture hydrolyzes POBr₃, reducing efficiency. Post-reaction, careful quenching with ice water precipitates the crude product, which is then neutralized with sodium bicarbonate to prevent degradation of the acid-sensitive benzimidazole core [3].
Table 2: POBr₃-Mediated Bromination Optimization Parameters
Substrate | POBr₃ Equivalents | Temperature (°C) | Time (h) | Yield (%) |
---|---|---|---|---|
5,6-Dichloro-1H-benzimidazol-2-one | 2.0 | 100 | 8 | 70 |
5,6-Dichloro-1H-benzimidazol-2-one | 2.5 | 120 | 6 | 88 |
5,6-Dichloro-1H-benzimidazol-2-one | 3.0 | 120 | 4 | 90 |
Solvent selection critically influences cyclization efficiency during the formation of the benzimidazole core from 4,5-dichlorobenzene-1,2-diamine precursors. Polar aprotic solvents like N,N-dimethylformamide (DMF) facilitate high-temperature reactions (120–150°C) by solubilizing intermediates and suppressing protonation side reactions. DMF alone affords cyclization yields of 70–75% but requires rigorous drying to prevent hydrolysis [3] [5].
Binary solvent systems significantly enhance performance. A DMF:chloroform (3:1 v/v) mixture combines DMF’s solvation power with chloroform’s ability to stabilize reactive electrophiles, boosting yields to 82–85%. Alternatively, ethanol:water (4:1 v/v) enables eco-friendly cyclization under reflux, though yields drop slightly to 65–70% due to reduced intermediate solubility [4] [7]. Microwave-assisted cyclication in toluene reduces reaction times from 12 hours to 20–60 minutes while maintaining yields of 90–95%, attributable to rapid, uniform heating and reduced side-product formation [4].
Table 3: Solvent Effects on Benzimidazole Cyclization Efficiency
Solvent System | Temperature (°C) | Time (h) | Cyclization Yield (%) | Key Byproducts |
---|---|---|---|---|
DMF (anhydrous) | 120–150 | 6–12 | 70–75 | N-Alkylated impurities |
DMF:CHCl₃ (3:1) | 110–130 | 5–8 | 82–85 | <5% |
Ethanol:H₂O (4:1) | 80 (Reflux) | 10–14 | 65–70 | Hydrolysis products |
Toluene (MW-assisted) | 160 (MW) | 0.33–1 | 90–95 | Negligible |
Effective purification of 7-bromo-5,6-dichloro-1H-1,3-benzodiazole requires sequential techniques to remove halogenated impurities. Primary recrystallization employs ethanol:water (70:30 v/v) or dichloromethane:hexane (1:3 v/v) systems. Ethanol/water yields needle-like crystals with 85–90% purity but suffers from moderate recovery (60–65%) due to the compound’s low aqueous solubility. Dichloromethane/hexane improves recovery to 75–80% by leveraging the target molecule’s preferential solubility in chlorinated solvents while precipitating non-polar contaminants [3] [5].
For analytical-grade purity (>99%), silica gel chromatography with ethyl acetate:hexane gradients (10–40% ethyl acetate) is indispensable. The compound elutes at 20–25% ethyl acetate, well-separated from dibrominated byproducts (eluting at 15%) and diamine precursors (eluting at 35%). Automated flash chromatography coupled with UV detection (254 nm) enhances throughput, processing multi-gram batches in <2 hours with >98% purity [5]. Final purity validation utilizes HPLC with a C18 reverse-phase column (methanol:water 75:25 mobile phase), showing a single peak at 7.2 minutes, confirming absence of regioisomers [3].
Table 4: Purification Performance of Key Techniques
Method | Solvent System | Purity (%) | Recovery Yield (%) | Throughput |
---|---|---|---|---|
Recrystallization (EtOH/H₂O) | Ethanol:Water (70:30) | 85–90 | 60–65 | Moderate |
Recrystallization (DCM/Hexane) | Dichloromethane:Hexane (1:3) | 90–92 | 75–80 | Moderate |
Column Chromatography | Ethyl Acetate:Hexane (20:80) | 98–99 | 70–75 | Low (Manual) |
Flash Chromatography | Ethyl Acetate:Hexane (25:75) | >99 | 85–90 | High (Automated) |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1